molecular formula C17H18ClNOS B5805229 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B5805229
M. Wt: 319.8 g/mol
InChI Key: PJHRHCWVVKGZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on cell proliferation, cell cycle progression, and apoptosis. In

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on cell proliferation, cell cycle progression, and apoptosis. It has been studied in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Mechanism of Action

2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a potent inhibitor of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is essential for maintaining genomic stability. Inhibition of CHK1 by this compound results in the accumulation of DNA damage and cell cycle arrest, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cellular processes, including cell proliferation, cell cycle progression, and apoptosis. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide has several advantages for lab experiments, including its potent inhibitory effects on CHK1, its ability to induce DNA damage and cell cycle arrest, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide. One area of research could focus on its potential therapeutic applications in the treatment of various types of cancer. Another area of research could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl chloroacetate to form 2-[(4-chlorobenzyl)thio]acetamide. The final step involves the reaction of this intermediate with phenethylamine to form this compound.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-16-8-6-15(7-9-16)12-21-13-17(20)19-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHRHCWVVKGZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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